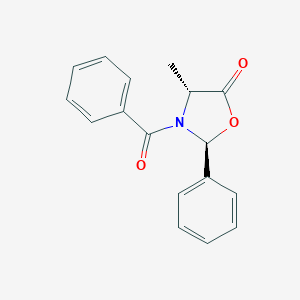

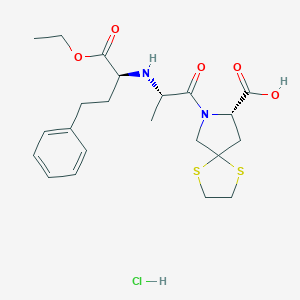

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

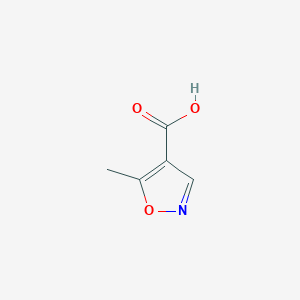

"(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone" is a compound of interest in the field of organic chemistry due to its potential applications in asymmetric synthesis and medicinal chemistry. This compound, like other oxazolidinones, is used as a chiral auxiliary and reagent in the synthesis of various organic compounds, offering a pathway to enantiomerically pure products.

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves stereoselective or diastereoselective methodologies to obtain the desired chiral purity. For instance, the stereoselective synthesis of nonproteinogenic amino acids from oxazolidinones has been reported, highlighting the versatility of oxazolidinones as precursors in synthetic organic chemistry (Wee & Mcleod, 2003).

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular structure of oxazolidinone derivatives. For example, the crystal structure of certain oxazolidinone compounds has been analyzed to understand their stereochemical properties and how they might influence reactivity and interaction with other molecules (Abell, Taylor & Oldham, 1996).

Aplicaciones Científicas De Investigación

Novel Antibacterial Agents

Oxazolidinones have been identified as a novel class of synthetic antimicrobial agents with a unique mechanism for inhibiting protein synthesis. They display bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, a member of the oxazolidinone class, has shown high activity in vivo against infections due to gram-positive pathogens, demonstrating the potential of oxazolidinones as alternative treatments for serious infections caused by resistant gram-positive organisms (Diekema & Jones, 2000).

Improvement of Biological Profiles

Efforts have been made to discover new oxazolidinone-based antibacterial agents with an improved biological profile. This pursuit is highlighted by the application patents that detail oxazolidinone derivatives with enhanced activity, showcasing significant research and development efforts to find potent antibacterial agents with potentially novel spectra of activity (Poce et al., 2008).

Resistance Challenges and Mechanisms

The emergence of linezolid-resistant Staphylococcus poses significant challenges for treating infections caused by these organisms. Research systematically reviews the epidemiological, microbiological, and clinical features of linezolid-resistant Staphylococcus infections, emphasizing the need for novel agents or strategies to overcome resistance mechanisms (Gu et al., 2013).

Propiedades

IUPAC Name |

(2S,4R)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBOGYZALFWLOF-WBMJQRKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550469 |

Source

|

| Record name | (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone | |

CAS RN |

118995-17-8 |

Source

|

| Record name | (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B23667.png)

![2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B23670.png)